Myoview
Description
Overview of Molecular Imaging Agents in Cardiovascular Research
Molecular imaging in cardiovascular research aims to sense specific molecular targets, fundamental biological processes, and certain cell types in living subjects. ahajournals.org This interdisciplinary field combines biology, chemistry, and imaging sciences. ahajournals.org Molecular imaging agents typically consist of a signal detection compound (like a radioisotope) and an affinity ligand that binds to the target of interest. ahajournals.org The goal is to achieve high sensitivity and specificity to visualize and quantify molecular events in vivo. ahajournals.org
Various imaging modalities are employed in cardiovascular molecular imaging, including PET, SPECT, MRI, ultrasound, and fluorescence imaging, each utilizing different types of imaging agents. ahajournals.orgoup.com Nuclear imaging agents, such as those used in SPECT and PET, have been developed to target a range of cardiovascular processes, including myocardial viability, atherosclerosis, and thrombosis. ahajournals.org The strength of molecular imaging lies in its ability to provide insight into the mechanisms underlying organ dysfunction at the molecular level. nih.gov
Historical Development of Technetium-99m Tetrofosmin (B1683114) (Myoview)
Technetium-99m Tetrofosmin, known commercially as this compound, was developed as a new radiopharmaceutical for myocardial perfusion imaging. dovepress.comwikipedia.org The compound Tetrofosmin is a diphosphine ligand, specifically 1,2-bis[bis(2-ethoxyethyl)phosphino]ethane. dovepress.comwikipedia.orgdrugbank.comnih.gov It was designed to overcome issues of non-target uptake seen with some earlier radioligands by creating hetero-atomic compounds. drugbank.comnih.govpharmacompass.com
In 1993, research on the synthesis and preclinical testing of 99mTc-Tetrofosmin was reported. dovepress.com Preclinical studies indicated excellent uptake and retention in viable myocardium, along with efficient clearance from non-target tissues, particularly blood and liver. dovepress.com 99mTc-Tetrofosmin is a cationic complex in which 99mTc is chelated by two tetrofosmin ligands. dovepress.comwikipedia.org This complex is lipophilic and cationic, enabling it to passively diffuse and accumulate in viable myocardial tissue, with uptake proportional to blood flow. mhmedical.comontosight.aidrugbank.com Its retention within the myocardium is thought to be influenced by mitochondrial and cellular membrane potentials. ontosight.ai
A key advantage highlighted during its development was its rapid clearance from the blood. researchgate.net 99mTc-Tetrofosmin was formulated into a freeze-dried kit to allow for simple and rapid preparation for clinical use. dovepress.comnih.gov The compound is sensitive to atmospheric oxygen, which requires careful manufacturing and handling. researchgate.net
Following preclinical evaluation, 99mTc-Tetrofosmin was launched in Japan in April 1994, in Europe in May 1994, and in the United States in April 1996. dovepress.com Clinical trials, such as the Multicenter 99mTc Tetrofosmin Trial, demonstrated that the agent could produce myocardial images with quality and diagnostic accuracy comparable to 201Tl. ahajournals.org Studies showed significant concordance between 99mTc-Tetrofosmin and 201Tl studies in assessing normal versus abnormal scans. ahajournals.org
99mTc-Tetrofosmin is rapidly taken up by myocardial tissue, reaching maximum levels within approximately 5 minutes. wikipedia.org Myocardial uptake represents about 1.2% of the injected dose after 5 minutes, decreasing slightly to 1% at 2 hours. dovepress.comnih.gov A notable characteristic is its minimal redistribution within the myocardium for several hours after uptake, typically 3-4 hours, which is advantageous for imaging protocols. mhmedical.comdrugbank.comnih.gov Clearance from the body primarily occurs through the renal and hepatobiliary systems. wikipedia.org
The development of 99mTc-Tetrofosmin represented a significant step in providing a 99mTc-labeled alternative for myocardial perfusion imaging with favorable imaging characteristics and ease of preparation, contributing to the widespread use of 99mTc-based radiotracers in nuclear cardiology. researchgate.netdovepress.com
Key Properties of Technetium-99m Tetrofosmin
| Property | Value/Description | Source |
| Chemical Formula (Tetrofosmin) | C18H40O4P2 | nih.govpharmacompass.com |
| Molecular Weight (Tetrofosmin) | 382.462 g/mol (Average) drugbank.com, 382.5 g/mol pharmacompass.com | drugbank.compharmacompass.com |
| Chemical Formula (99mTc Tetrofosmin) | C36H80O10P4Tc wikipedia.org, C37H82O9P4Tc nih.gov | wikipedia.orgnih.gov |
| Molecular Weight (99mTc Tetrofosmin) | 895 g/mol wikipedia.org, 899.8 g/mol nih.gov, 893.8 g/mol nih.gov | wikipedia.orgnih.govnih.gov |
| Ligand Type | Diphosphine (1,2-bis[bis(2-ethoxyethyl)phosphino]ethane) | dovepress.comwikipedia.orgdrugbank.comnih.gov |
| Complex Type | Lipophilic Cationic Complex ontosight.aidovepress.comnih.gov | ontosight.aidovepress.comnih.gov |
| Myocardial Uptake Mechanism | Passive diffusion, potential-driven across membranes ontosight.ainih.gov | ontosight.ainih.gov |
| Myocardial Uptake Level | ~1.2% of injected dose (at 5 mins) dovepress.comnih.gov | dovepress.comnih.gov |
| Myocardial Retention | Minimal redistribution for 3-4 hours mhmedical.comdrugbank.comnih.gov | mhmedical.comdrugbank.comnih.gov |
| Blood Clearance | Rapid dovepress.comdrugbank.com | dovepress.comdrugbank.com |
| Excretion | Primarily renal and hepatobiliary wikipedia.org | wikipedia.org |
| First-Pass Extraction Fraction | ~0.45 dovepress.com, ~54% snmjournals.org | snmjournals.orgdovepress.com |
Timeline of Technetium-99m Tetrofosmin Development and Approval
| Event | Year | Source |
| Synthesis and preclinical testing reported | 1993 | dovepress.com |
| Launched in Japan | April 1994 | dovepress.com |
| Launched in Europe | May 1994 | dovepress.com |
| FDA Approved (US) | April 1996 | dovepress.comnih.gov |
Structure
2D Structure
Properties
Key on ui mechanism of action |
The mechanism for the uptake and retention of technetium-99m tetrofosmin is not well established. Nonetheless, it is known that technetium 99m tetrofosmin binds to the intracellular cytosol of myocytes. This uptake is thought to be because technetium-99m tetrofosmin is a lipophilic cationic agent which allows it to present a passive diffusion process. Once the uptake is done, the technetium-99m accumulates in viable myocardial tissue delineating the infarcts areas when administered at rest and delineating the ischemic areas when administered at stress. |
|---|---|
CAS No. |
127455-27-0 |
Molecular Formula |
C36H84O10P4Tc |
Molecular Weight |
897.8 g/mol |
IUPAC Name |
2-[bis(2-ethoxyethyl)phosphanyl]ethyl-bis(2-ethoxyethyl)phosphane;technetium;dihydrate |
InChI |
InChI=1S/2C18H40O4P2.2H2O.Tc/c2*1-5-19-9-13-23(14-10-20-6-2)17-18-24(15-11-21-7-3)16-12-22-8-4;;;/h2*5-18H2,1-4H3;2*1H2; |
InChI Key |
HBJYDUADMKVTGP-UHFFFAOYSA-N |
SMILES |
CCOCC[PH+](CCOCC)CC[PH+](CCOCC)CCOCC.CCOCC[PH+](CCOCC)CC[PH+](CCOCC)CCOCC.O=[Tc]=O |
Isomeric SMILES |
CCOCCP(CCOCC)CCP(CCOCC)CCOCC.CCOCCP(CCOCC)CCP(CCOCC)CCOCC.O.O.[98Tc] |
Canonical SMILES |
CCOCCP(CCOCC)CCP(CCOCC)CCOCC.CCOCCP(CCOCC)CCP(CCOCC)CCOCC.O.O.[Tc] |
boiling_point |
100ºC |
solubility |
Soluble |
Synonyms |
99mTc-tetrafosmin 99mTc-tetrofosmin Myoview PPN-1011 PPN1011 Tc-99m-PPN1011 Tc-99m-tetrofosmin technetium Tc 99m 1,2-bis(bis(2-ethoxyethyl)phosphino)ethane technetium tc-99m tetrofosmin technetium(1+)-99tc, bis(6,9-bis(2-ethoxyethyl)-3,12-dioxa-6,9-diphosphatetradecane-.kappa.p,.kappa.p')dioxo-, (oc-6-11)- technetium-99m-tetrofosmin |
Origin of Product |
United States |
Radiochemical Synthesis and Ligand Design of Technetium 99m Tetrofosmin
Fundamental Principles of Technetium-99m Chelation Chemistry
The chelation chemistry of Technetium-99m is fundamental to the design of radiopharmaceuticals like Myoview. ⁹⁹mTc, typically obtained as [⁹⁹mTc]NaTcO₄ from a molybdenum-99/technetium-99m generator, is in the +7 oxidation state. mdpi.comiaea.org For complex formation with organic ligands, ⁹⁹mTc must be reduced to lower oxidation states, commonly +5 or +3. mdpi.com This reduction is typically facilitated by a reducing agent, such as stannous chloride, present in the radiopharmaceutical kit. fda.gov The reduced technetium then coordinates with the ligand to form a stable complex.
Coordination Chemistry of Bidentate Diphosphine Ligands with Technetium-99m
Diphosphine ligands, characterized by two phosphorus donor atoms, are significant in technetium-99m chemistry. nih.govacs.org These ligands can coordinate to ⁹⁹mTc in various oxidation states and geometries. In the case of Technetium-99m Tetrofosmin (B1683114), the ⁹⁹mTc is in the +5 oxidation state, forming a dioxo core [O=Tc=O]⁺. mdpi.com Two bidentate tetrofosmin ligands coordinate to this core, resulting in a lipophilic cationic complex. nih.govdovepress.commdpi.com The coordination environment around the technetium center is crucial for the complex's stability and biological behavior. researchgate.net
Structural Role of Tetrofosmin as a Chelating Agent
Tetrofosmin, chemically known as 1,2-bis[bis(2-ethoxyethyl)phosphino]ethane, acts as a bidentate chelating agent in the formation of Technetium-99m Tetrofosmin. nih.govdovepress.comresearchgate.netnih.gov The two phosphorus atoms in the tetrofosmin molecule are the primary coordinating atoms that bind to the reduced technetium center. nih.govdovepress.com The presence of the ethoxyethyl groups on the phosphine (B1218219) moieties contributes to the lipophilicity of the resulting complex, which is essential for its uptake and retention in myocardial cells. nih.govdovepress.comresearchgate.net The tetrofosmin ligand effectively encapsulates the ⁹⁹mTc core, contributing to the complex's stability in a biological milieu. acs.org
Synthetic Pathways for Tetrofosmin Ligand Radiolabeling
The radiolabeling of the tetrofosmin ligand with Technetium-99m is typically carried out using a freeze-dried kit formulation. nih.govresearchgate.netfda.gov The kit contains the tetrofosmin ligand, a reducing agent (commonly stannous chloride), and excipients such as sodium gluconate and sodium hydrogen carbonate. fda.gov The radiolabeling process involves adding sterile, pyrogen-free sodium pertechnetate (B1241340) (Na⁹⁹mTcO₄) solution to the vial containing the lyophilized powder. researchgate.netfda.gov The stannous chloride reduces the ⁹⁹mTc(VII) pertechnetate to a lower oxidation state, which then reacts with the tetrofosmin ligand to form the [⁹⁹mTc(tetrofosmin)₂O₂]⁺ complex. fda.govmdpi.com This reaction typically occurs at room temperature and is completed within a short incubation period, often around 15 minutes. fda.govmdpi.comnih.gov
Radiochemical Purity and Stability Assessment Methodologies for Technetium-99m Tetrofosmin
Ensuring the radiochemical purity and stability of Technetium-99m Tetrofosmin is critical for its safe and effective use. Radiochemical purity refers to the proportion of the total radioactivity in the desired chemical form ([⁹⁹mTc(tetrofosmin)₂O₂]⁺). Impurities can include free pertechnetate (⁹⁹mTcO₄⁻) and hydrolyzed reduced technetium (⁹⁹mTcO₂). snmjournals.orgsnmjournals.org
Various chromatographic methods are employed to assess radiochemical purity. The standard method often involves thin-layer chromatography (TLC) using silica (B1680970) gel as the stationary phase and a mixture of acetone (B3395972) and dichloromethane (B109758) as the mobile phase. snmjournals.orgthieme-connect.comresearchgate.net In this system, free pertechnetate migrates with the solvent front, the hydrolyzed reduced technetium remains at the origin, and the Technetium-99m Tetrofosmin complex exhibits an intermediate retention factor (Rf) value, typically around 0.5. snmjournals.org Alternative methods, including miniaturized chromatography systems and solid-phase extraction using silica cartridges, have also been developed to reduce analysis time and improve precision. snmjournals.orgsnmjournals.orgthieme-connect.comresearchgate.net
The stability of Technetium-99m Tetrofosmin is evaluated over time under specified storage conditions. Factors affecting stability include the storage temperature and the initial radioactivity concentration. ub.ac.idresearchgate.net Studies have shown that the radiochemical purity can be maintained for several hours when stored at room temperature or refrigerated conditions. thieme-connect.comub.ac.idresearchgate.net Higher radioactivity concentrations can potentially lead to a decrease in radiochemical purity over time. ub.ac.idresearchgate.net Stability testing ensures that the radiopharmaceutical remains suitable for use throughout its intended shelf-life.
Radiochemical Purity Data Example (Illustrative based on search results):
| Storage Condition | Time Post-Preparation | Mean Radiochemical Purity (%) |
| Room Temperature (~25°C) | 0 hours | >95 nih.gov |
| Room Temperature (~25°C) | 30 hours | Stable up to 30 hours ub.ac.id |
| 4°C | Several hours | Higher purity than at 20°C in some studies thieme-connect.com |
| 20°C | Several hours | Lower purity than at 4°C in some studies thieme-connect.com |
| 40°C | 6 hours | Stability maintained ub.ac.idresearchgate.net |
| 50°C | 1 hour | Rapid decrease in purity (<70%) ub.ac.idresearchgate.net |
Molecular and Cellular Mechanisms of Technetium 99m Tetrofosmin Interaction
Pathways of Myocardial Cell Uptake and Intracellular Distribution
The journey of Tc-99m tetrofosmin (B1683114) from the bloodstream into the myocardial cell and its subsequent localization is a multi-step process governed by electrochemical gradients and the physicochemical properties of the compound. nih.gov Initial uptake into the myocardium is rapid, reaching a maximum of approximately 1.2% of the injected dose within 5 minutes of intravenous administration. drugs.com Studies in isolated rat ventricular myocytes have shown this uptake to be a temperature- and metabolism-dependent process. nih.gov
The fundamental drivers for Tc-99m tetrofosmin's ability to cross cellular membranes are its lipophilic (fat-soluble) nature and its positive electrical charge (cationic). openmedscience.comrxlist.com The process begins with passive diffusion across the sarcolemmal (cell) membrane, driven by the concentration gradient. openmedscience.comnih.gov
Once across the cell membrane, the cationic nature of the complex dictates its subsequent movement. Both the cell and its mitochondria maintain negative transmembrane potentials. This strong negative charge inside the cell and particularly within the mitochondrial matrix attracts the positively charged Tc-99m tetrofosmin molecule. nih.govsnmjournals.org This potential-driven diffusion is the most likely mechanism for its passage across both the sarcolemmal and mitochondrial membranes. nih.govnih.gov Research indicates that this uptake process is not facilitated by cation channel transport. dovepress.comnih.gov
Following its entry into the cardiomyocyte, Tc-99m tetrofosmin is distributed within the subcellular compartments. While its retention is dependent on the presence of intact, viable mitochondria, studies show a nuanced distribution. rxlist.comdrugs.com A significant portion of the compound is found in the cytosol. nih.gov
However, the key to its retention for imaging purposes is its interaction with mitochondria. The accumulation of Tc-99m tetrofosmin is directly related to the mitochondrial membrane potential. snmjournals.orgnih.gov Experiments using mitochondrial uncouplers like 2,4-dinitrophenol, which disrupt this potential, have been shown to cause a massive release (up to 92%) of the agent from isolated mitochondria. nih.gov This confirms that the electronegative potential of the mitochondria is the primary force for its accumulation in that organelle. nih.gov
It is a point of distinction that, unlike the imaging agent Technetium-99m sestamibi (MIBI), only a fraction of the total cellular Tc-99m tetrofosmin accumulates within the mitochondria. snmjournals.orgnih.gov Studies have demonstrated that while most accumulated MIBI is related to mitochondrial uptake, the effect of mitochondrial potential disruptors on Tc-99m tetrofosmin is less marked, indicating a more significant cytosolic component. snmjournals.org For instance, the addition of carbonyl cyanide m-chlorophenylhydrazone (CCCP) resulted in the release of 38% of accumulated Tc-99m tetrofosmin, compared to a 52%-70% release of accumulated MIBI. nih.gov
Biological Interactions Governing Retention within Myocardial Tissue
The retention of Tc-99m tetrofosmin within the myocardium is an active process, reflecting cellular viability. rxlist.comdrugs.com Once sequestered within the cell, primarily driven by the mitochondrial membrane potential, the compound exhibits slow efflux kinetics. nih.gov In studies with isolated myocytes, 65% of the activity was still cell-associated one hour after being placed in a fresh medium. nih.gov This slow clearance allows for a stable imaging window.
The biological half-life of Tc-99m tetrofosmin in normal myocardium is significantly shorter than that of Tc-99m sestamibi, a factor that influences imaging protocols. nih.gov The retention characteristics are directly linked to the metabolic state of the cell, as functional mitochondria are required to maintain the negative potential that traps the cationic tracer. rxlist.comnih.gov
| Parameter | Tc-99m Tetrofosmin | Tc-99m Sestamibi | Significance (p-value) |
|---|---|---|---|
| Biological Half-Life in Myocardium (min) | 278 ± 32 | 680 ± 45 | p = 0.008 |
| Biological Half-Life in Liver (min) | 67 ± 16 | 136 ± 18 | p = 0.02 |
Pre Clinical Pharmacodynamic and Biodistribution Characteristics of Technetium 99m Tetrofosmin
In Vitro and Ex Vivo Assessment of Tissue Uptake and Retention in Non-Human Models
In vitro and ex vivo studies in non-human models have contributed to understanding the cellular uptake mechanisms and tissue retention of Technetium-99m Tetrofosmin (B1683114). While the exact mechanism is not fully established, it is known that Technetium-99m Tetrofosmin binds to the intracellular cytosol of myocytes. drugbank.com As a lipophilic cationic agent, its uptake is thought to occur via passive diffusion across the sarcolemmal and mitochondrial membranes, driven by the potential difference across these membranes. drugbank.comnih.govopenmedscience.com Once inside viable myocardial tissue, Technetium-99m accumulates, allowing for visualization. drugbank.com Studies in guinea pigs have suggested that the uptake is directly related to energy-dependent transport processes, cellular ion homeostasis, and mitochondrial membrane potentials. dovepress.com
Comparative Pharmacodynamics of Myoview with Other Radiotracers in Pre-clinical Settings
Pre-clinical comparisons between Technetium-99m Tetrofosmin and other radiotracers, such as Technetium-99m Sestamibi, have highlighted key differences in their pharmacodynamic profiles. unpad.ac.id
Differential Myocardial Uptake Kinetics
Technetium-99m Tetrofosmin demonstrates rapid myocardial uptake. hres.cafda.govfda.govfda.gov Maximum myocardial uptake, reaching approximately 1.2% of the injected dose, is typically observed within 5 minutes post-injection in human studies, with retention of about 1% at 2 hours. fda.govfda.govnih.govfda.gov Preclinical studies have also reported very good heart uptake and retention. drugbank.com The first-pass extraction fraction in myocardium for Technetium-99m Tetrofosmin is reported as 0.45. dovepress.com Compared to Technetium-99m Sestamibi, Technetium-99m Tetrofosmin has a lower myocardial extraction coefficient (54%). nih.gov
Distinct Clearance Profiles from Non-Target Organs (e.g., Liver, Lung, Blood)
A notable advantage of Technetium-99m Tetrofosmin observed in preclinical testing is its efficient clearance from non-target tissues, particularly the blood and liver. dovepress.com It exhibits rapid clearance from the liver, lung, and blood. nih.govhres.cafda.govdrugbank.comfda.gov Blood and plasma clearance is rapid, with less than 5% of the initial administered dose remaining in the blood 10 minutes post-injection. nih.govfda.govdrugbank.com Liver activity post-injection is low and decays over time. nih.govdrugbank.com Compared to earlier Technetium-99m complexes, Technetium-99m Tetrofosmin shows substantially increased clearance from non-target tissue, especially blood and liver. researchgate.net This rapid clearance from non-cardiac tissue contributes to excellent contrast between the heart and surrounding organs, facilitating image interpretation. openmedscience.com
The following table summarizes typical activity levels in non-target organs at various time points based on human data, which can provide insight into preclinical expectations:
| Organ | Time Post-Injection | % Injected Dose | Source |
| Blood | 10 minutes | < 5% | nih.govfda.govdrugbank.comfda.gov |
| Liver | 60 minutes | < 4.5% | hres.cafda.govfda.govfda.govresearchgate.net |
| Lung | 30 minutes | < 2% | hres.cafda.govfda.govfda.govresearchgate.net |
Influence of Physiological States on Tracer Distribution in Animal Models (e.g., enhanced skeletal muscle sequestration during exertion)
Studies in animal models have investigated the influence of physiological states, such as exercise, on the distribution of Technetium-99m Tetrofosmin. If administered during exercise, there is enhanced sequestration of Technetium-99m Tetrofosmin by skeletal muscle. nih.govdrugbank.comdovepress.comresearchgate.net This is attributed to increased blood flow in skeletal tissue during exertion. nih.govdrugbank.com This observation in animal models is consistent with findings in human studies. researchgate.netnih.gov
Metabolic Fate and Excretion Pathways in Biological Systems
The metabolic profile of Technetium-99m Tetrofosmin has not been fully established. fda.govfda.gov However, its excretion pathways in biological systems have been studied. Approximately 66% of the injected activity is excreted within 48 hours post-injection. hres.cafda.govfda.gov Elimination occurs through both renal (urinary) and fecal pathways. nih.govdrugbank.com Renal clearance accounts for approximately 40% of the administered dose within 48 hours. nih.govfda.govdrugbank.com Fecal clearance accounts for approximately 26% at rest and 17-34% after exercise within 48 hours. nih.govdrugbank.com The elimination is roughly equally divided between fecal and urinary excretion over 48 hours, with both accounting for approximately 50% of the total excreted dose. drugbank.com Complete elimination is reported to occur after 48 hours. nih.govdrugbank.com
Advanced Research Methodologies for Technetium 99m Tetrofosmin Characterization
In Vitro Radioligand Binding Assays for Receptor Affinity and Selectivity
In vitro radioligand binding assays are a cornerstone of pharmacological research, designed to quantify the interaction between a radiolabeled compound (a radioligand) and a specific biological target, typically a receptor. These assays are fundamental for determining the affinity and selectivity of a drug for its intended target.
The accumulation of Technetium-99m Tetrofosmin (B1683114) in myocardial tissue is not primarily mediated by binding to a specific cell-surface receptor. Instead, its uptake mechanism is driven by the large negative mitochondrial membrane potential within viable myocardial cells. nih.gov As a lipophilic, cationic complex, it passively diffuses across the sarcolemmal and mitochondrial membranes and is retained within the mitochondria due to the strong transmembrane potential. nih.gov Consequently, classical receptor affinity and selectivity studies, such as saturation and competitive binding assays, are not the standard methodologies for characterizing the primary efficacy of this compound. However, the principles of these assays are detailed below as they represent a critical aspect of advanced radiopharmaceutical characterization for receptor-targeted agents.
Saturation binding studies are performed to determine the density of a specific receptor population (Bmax) in a tissue sample and the affinity of a radioligand for that receptor. graphpad.com The affinity is quantified by the equilibrium dissociation constant (Kd), which is the concentration of the radioligand at which 50% of the receptors are occupied at equilibrium. graphpad.comuwec.edu A lower Kd value signifies higher binding affinity. umich.edu
In a typical experiment, tissue preparations containing the target receptor are incubated with increasing concentrations of the radioligand until equilibrium is reached. graphpad.com The amount of bound radioligand is then measured. The experiment must distinguish between specific binding to the target receptor and non-specific binding to other components like lipids or filters. This is achieved by running a parallel set of experiments in the presence of a high concentration of an unlabeled compound that saturates the target receptors, thus measuring only the non-specific binding. Specific binding is calculated by subtracting the non-specific binding from the total binding. umich.edu The resulting data of specific binding versus radioligand concentration are then fitted to a hyperbolic curve using non-linear regression to derive the Kd and Bmax values. uwec.eduumich.edu
Competitive binding assays are used to determine the affinity of an unlabeled compound by measuring its ability to compete with a radioligand for binding to a target receptor. The key parameter derived from this assay is the IC50 value, which is the concentration of the competing unlabeled ligand that displaces 50% of the specific binding of the radioligand.
In these experiments, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor compound. As the concentration of the competitor increases, it displaces more of the radioligand from the receptor, reducing the measured radioactivity. The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the competitor and fitting the data to a sigmoidal dose-response curve. The IC50 value is influenced by the concentration and Kd of the radioligand used in the assay.
Ex Vivo Receptor Occupancy Studies in Animal Models
Ex vivo studies in animal models are critical for bridging the gap between in vitro findings and clinical applications. For Technetium-99m Tetrofosmin, these studies are essential for evaluating its biodistribution, myocardial uptake, and clearance characteristics under various physiological and pathological conditions.
In a key study using a canine model of coronary artery occlusion and reperfusion, the behavior of Technetium-99m Tetrofosmin was extensively characterized ex vivo. nih.gov In this research, dogs underwent temporary occlusion of the left anterior descending (LAD) coronary artery, followed by reperfusion. Technetium-99m Tetrofosmin was administered, and after a set period, the hearts were excised for analysis. nih.gov Myocardial tissue samples from different regions (e.g., normal, ischemic, and infarcted zones) were counted in a gamma well counter to quantify the tracer's activity. nih.gov
The findings demonstrated a linear relationship between Technetium-99m Tetrofosmin activity and myocardial blood flow during occlusion. nih.gov When administered after reperfusion, the compound's uptake was significantly reduced in infarcted areas, reflecting the loss of mitochondrial integrity and membrane potential in non-viable tissue. nih.gov These ex vivo measurements validated the compound's utility in delineating areas of reversible ischemia from infarcted tissue. nih.gov
Table 1: Ex Vivo Myocardial Uptake in a Canine Model Data adapted from studies on coronary occlusion and reperfusion models. nih.gov
| Condition | Tracer Administered | Myocardial Region | LAD/LCx Count Ratio | Correlation with Blood Flow (r-value) |
| During Occlusion | 99mTc-Tetrofosmin | Ischemic vs. Normal | - | 0.92 |
| After Reperfusion (1 hr Occlusion) | 99mTc-Tetrofosmin | Reperfused vs. Normal | Comparable to 201Tl | - |
| After Reperfusion (3 hr Occlusion) | 99mTc-Tetrofosmin | Infarcted vs. Normal | Comparable to 201Tl | - |
LAD: Left Anterior Descending coronary artery territory; LCx: Left Circumflex coronary artery territory.
Spectroscopic and Chromatographic Techniques for Compound Analysis
The identity, purity, and stability of the Technetium-99m Tetrofosmin complex are ensured by rigorous analytical techniques. Spectroscopic and chromatographic methods are central to the quality control of this radiopharmaceutical.
The definitive structure of the complex was established through X-ray crystallography on the stable, non-radioactive Technetium-99 analog. nih.gov This spectroscopic technique confirmed the molecule as a cationic complex, [Tc(tetrofosmin)2O2]+, providing a precise understanding of its three-dimensional structure. nih.gov
Chromatographic techniques are routinely used to determine the radiochemical purity of the final preparation. The goal is to separate the desired Technetium-99m Tetrofosmin complex from potential impurities, such as free pertechnetate (B1241340) (99mTcO4-) and reduced-hydrolyzed technetium (99mTcO2). High-Performance Liquid Chromatography (HPLC) is a powerful method for this analysis, capable of providing detailed separation of various radiochemical species. researchgate.net
For routine quality control in clinical settings, Instant Thin-Layer Chromatography (ITLC) is more common due to its speed and simplicity. snmjournals.org Various ITLC systems have been developed and validated. The manufacturer's recommended method often involves a silica (B1680970) gel (SG) strip and a solvent mixture of acetone (B3395972) and dichloromethane (B109758). snmjournals.org However, alternative and often more rapid miniaturized systems have been developed, using different stationary phases (e.g., silicic acid strips, Whatman 1 paper) and solvents (e.g., ethyl acetate) to achieve reliable purity assessment in less time. snmjournals.orgnih.govsnmjournals.org These methods consistently show that a properly prepared kit provides a product with high radiochemical purity, often exceeding 90-95%. nih.govsnmjournals.org
Table 2: Comparison of Chromatographic Systems for Radiochemical Purity of 99mTc-Tetrofosmin Data compiled from various quality control methodology studies. snmjournals.orgnih.govsnmjournals.org
| System Type | Stationary Phase | Mobile Phase (Solvent) | Key Advantage | Mean Purity Difference vs. Standard (%) |
| Standard | Silica Gel (SG) Strip | Acetone:Dichloromethane (35:65) | Manufacturer Recommended | N/A |
| Alternative | Silicic Acid (SA) Strip | Acetone:Dichloromethane (65:35) | Availability of SA strips | Comparable to SG |
| Miniaturized | Whatman 1 Paper | Ethyl Acetate | Reduced time, ease of use | 1.5% ± 1.2% |
| Miniaturized | ITLC-SG (10 cm x 1 cm) | Methylene Chloride:Acetone (65:35) | Substantial time reduction | 1.3% ± 1.5% |
Future Directions and Novel Radiopharmaceutical Development Based on Tetrofosmin Chemistry
Design and Synthesis of Tetrofosmin (B1683114) Analogues and Derivatives for Enhanced Properties
The design and synthesis of Tetrofosmin analogues and derivatives aim to overcome the limitations of the parent compound, particularly regarding liver uptake and first-pass myocardial extraction mdpi.comiaea.org. Research in this area focuses on modifying the chemical structure of the diphosphine ligand to influence the pharmacokinetic properties of the resulting technetium-99m complex.
Studies have shown that appropriate molecular design can lead to the development of new cationic ⁹⁹mTc-radiopharmaceuticals with higher heart-to-liver ratios than those of [⁹⁹mTc]Tc-Sestamibi and [⁹⁹mTc]Tc-Tetrofosmin mdpi.com. For instance, the introduction of an alicyclic dithiocarbamate (B8719985) instead of a linear one has been shown to significantly increase myocardial uptake at an early injection time in biodistribution studies on rats mdpi.com. Similarly, incorporating ether groups on the PNP ligand can improve heart uptake and imaging properties by reducing liver uptake and enhancing hepatic clearance mdpi.com.
Future research should focus on developing cationic ⁹⁹mTc radiotracers that exhibit both fast liver clearance and a better first-pass extraction fraction than existing agents like technetium Tc-99m sestamibi iaea.org. Coordination chemistry plays a fundamental role in this development, as the chemical structure of the molecules directly influences their biodistribution and diagnostic potential mdpi.com.
Development of Hybrid Imaging Agents and Multi-Modality Research Approaches utilizing Tetrofosmin Principles
The integration of different imaging modalities can provide a more comprehensive assessment of cardiac function and perfusion mdpi.comnih.gov. Research is exploring the use of technetium Tc-99m tetrofosmin in conjunction with other imaging techniques in multi-modality approaches.
Hybrid SPECT/CT imaging, which combines the functional information from SPECT with the anatomical detail from CT, has been increasingly utilized with technetium Tc-99m tetrofosmin researchgate.net. This approach has shown utility in assessing regional abnormalities in skeletal muscle perfusion in patients with peripheral artery disease (PAD) researchgate.net. Studies using ⁹⁹mTc-tetrofosmin SPECT/CT have demonstrated the ability to detect and quantify abnormalities in resting microvascular perfusion researchgate.net.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
